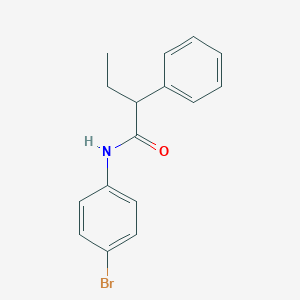

N-(4-bromophenyl)-2-phenylbutanamide

Beschreibung

N-(4-Bromophenyl)-2-phenylbutanamide is a brominated aromatic amide characterized by a 4-bromophenyl group attached to a 2-phenylbutanamide backbone. These compounds are typically synthesized via amidation reactions between acyl chlorides and 4-bromoaniline derivatives, often under microwave irradiation or catalytic conditions . The bromine substituent at the para position of the phenyl ring enhances electronic and steric effects, influencing reactivity and biological activity .

Eigenschaften

Molekularformel |

C16H16BrNO |

|---|---|

Molekulargewicht |

318.21 g/mol |

IUPAC-Name |

N-(4-bromophenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C16H16BrNO/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H,18,19) |

InChI-Schlüssel |

WTJYDDXKPMRGRW-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |

Kanonische SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

N-(4-Bromophenyl)quinoline-2-carboxamide (5c)

- Structure: Features a quinoline ring instead of the phenylbutanamide chain.

- Synthesis: Produced via microwave-assisted amidation of quinoline-2-carboxylic acid with 4-bromoaniline, achieving yields >80% in solvent-free conditions .

N-(4-Bromophenyl)furan-2-carboxamide (3)

- Structure : Contains a furan ring as the acyl group.

- Synthesis : Synthesized in 94% yield via room-temperature reaction of furan-2-carbonyl chloride with 4-bromoaniline .

N-(4-Bromophenyl)-pyridine-2-carboxamide

- Structure : Pyridine replaces the phenylbutanamide chain.

- Applications : Acts as a bidentate ligand in palladium(II) complexes, showing promise in anticancer research due to its ability to bind DNA and inhibit cisplatin-resistant cells .

N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide

- Structure : Structural isomer of the target compound, with an additional methyl group at the ortho position of the bromophenyl ring.

- Physicochemical Properties: Molecular weight 332.23 g/mol, logP ~4.2 (estimated), indicating higher lipophilicity than the non-methylated analog .

Antimicrobial Activity

- N-(4-Bromophenyl)-2-chloroacetamide derivatives exhibit MICs of 13–27 μM against S. aureus and E. coli, attributed to electron-withdrawing bromine enhancing membrane penetration .

- N-(4-Bromophenyl)furan-2-carboxamide derivatives show moderate activity against MRSA, with yields influenced by electron-donating substituents on boronic acids .

Enzyme Inhibition

- N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM) demonstrates potent inhibition of monoacylglycerol lipase (MGL), comparable to iodine- and chlorine-substituted analogs, suggesting halogen size has minimal impact on activity .

Anticancer Potential

- Pd(II) complexes of N-(4-bromophenyl)-pyridine-2-carboxamide show enhanced cytotoxicity against cisplatin-resistant cells due to stable chelation and DNA intercalation .

Physicochemical and Electronic Properties

Key Research Findings and Implications

- Electronic Effects : Bromine’s electron-withdrawing nature enhances antimicrobial activity but has minimal impact on enzyme inhibition .

- Structural Flexibility: Substituting the acyl group (e.g., quinoline, pyridine, furan) tailors compounds for specific applications, such as anticancer vs. antimicrobial .

- Limitations : Direct data on this compound are sparse; most insights derive from analogs. Further studies on its logP, solubility, and biological targets are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.